6-Methylthioguanine 6-Methylthioguanine A metabolite of 2’-Deoxy-6-thio Guanosine and 6-Thioguanine. An effective immunosuppressant and anticancer agent, however chronic exposure can be mutagenic in human cells as long-term use of thiopurines was found to be associated with a significantly increased risk of various types of cancer.
6-methylthioguanine is a metabolite of thioguanine, a drug used in cancer chemotherapy. It has a role as a human xenobiotic metabolite. It is a member of 2-aminopurines and a thiopurine. It derives from a tioguanine.
Brand Name: Vulcanchem
CAS No.: 1198-47-6
VCID: VC21123146
InChI: InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)
SMILES: CSC1=NC(=NC2=C1NC=N2)N
Molecular Formula: C6H7N5S
Molecular Weight: 181.22 g/mol

6-Methylthioguanine

CAS No.: 1198-47-6

Cat. No.: VC21123146

Molecular Formula: C6H7N5S

Molecular Weight: 181.22 g/mol

* For research use only. Not for human or veterinary use.

6-Methylthioguanine - 1198-47-6

Specification

CAS No. 1198-47-6
Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
IUPAC Name 6-methylsulfanyl-7H-purin-2-amine
Standard InChI InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)
Standard InChI Key YEGKYFQLKYGHAR-UHFFFAOYSA-N
SMILES CSC1=NC(=NC2=C1NC=N2)N
Canonical SMILES CSC1=NC(=NC2=C1NC=N2)N

Introduction

Chemical Identity and Basic Properties

6-Methylthioguanine, also known as 2-amino-6-methylthiopurine, is a thiopurine derivative that serves as a metabolite of various therapeutic agents. It has a defined chemical identity with the CAS registry number 1198-47-6 and the empirical formula C₆H₇N₅S . In terms of physical appearance, it typically presents as an off-white crystalline powder with specific physicochemical characteristics that influence its biological behavior .

As a member of the 2-aminopurines and thiopurine family, 6-methylthioguanine contains a purine ring system modified with a methylthio group at the 6-position and an amino group at the 2-position. This structural configuration contributes to its unique biological properties and interactions within cellular systems .

Physical and Chemical Properties

The physical and chemical properties of 6-methylthioguanine provide insight into its behavior in biological systems and laboratory settings. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC₆H₇N₅S
Molecular Weight181.22 g/mol
Physical AppearanceOff-white crystalline powder
Melting Point235.5°C
Density1.403 g/cm³ (estimate)
Refractive Index1.4606 (estimate)
SolubilitySlightly soluble in DMSO and methanol (with sonication); insoluble in water
Recommended Storage-20°C (freezer)

Table 1: Physicochemical properties of 6-methylthioguanine

Biosynthesis and Metabolism

6-Methylthioguanine plays a crucial role in the metabolic pathway of thiopurine drugs, which are widely used in cancer chemotherapy and as immunosuppressants.

Formation in Biological Systems

In biological systems, 6-methylthioguanine is generated through the methylation of 6-thioguanine (SG), a process catalyzed by the enzyme thiopurine methyl transferase (TMPT) . This enzymatic reaction involves the transfer of a methyl group from S-adenosyl-L-methionine to the S⁶ position of 6-thioguanine in DNA, resulting in the formation of S⁶-methylthioguanine (S⁶mG) . This methylation represents a critical step in the metabolism of thiopurine drugs and contributes to both their therapeutic effects and potential toxicity.

Research has demonstrated that when cells are treated with 6-thioguanine, a small percentage of the incorporated 6-thioguanine in genomic DNA undergoes methylation to form 6-methylthioguanine . This conversion has significant implications for the mutagenic and cytotoxic properties of thiopurine drugs in clinical applications.

Biological Activity and Mechanisms

The biological activity of 6-methylthioguanine is characterized by its effects on DNA replication, transcription, and cellular metabolism, which collectively contribute to its mutagenic and potentially cytotoxic properties.

Mutagenic Properties

One of the most significant aspects of 6-methylthioguanine is its pronounced mutagenic activity. Research has demonstrated that 6-methylthioguanine induces mutations in human cells at substantially higher frequencies than its parent compound, 6-thioguanine. Specifically, studies have shown that 6-methylthioguanine results in G→A transitions at frequencies of approximately 39%, compared to only 8% for 6-thioguanine .

This heightened mutagenic potential is attributed to its ability to direct the misincorporation of thymine during DNA replication, leading to the formation of mismatched base pairs that can become fixed as mutations during subsequent rounds of replication . These findings provide significant evidence for mutation induction as a potential carcinogenic mechanism associated with chronic thiopurine intervention.

Comparison of Biological Effects

The table below summarizes the comparative biological effects of 6-methylthioguanine and its parent compound, 6-thioguanine:

Biological Effect6-Thioguanine (SG)6-Methylthioguanine (S⁶mG)
G→A Mutation Frequency~8%~39%
Effect on TranscriptionMinimalStrong mutagenic and inhibitory effects
Recognition by MMR ProteinsSG:T mispair readily recognizedS⁶mG:T mispair less efficiently recognized
DNA Replication ImpactDoes not significantly block replicationDoes not significantly block replication

Table 2: Comparison of biological effects between 6-thioguanine and 6-methylthioguanine

Therapeutic Relevance

The role of 6-methylthioguanine in therapeutic contexts is primarily linked to its relationship with thiopurine drugs, which have been used in clinical settings for decades.

Relationship to Thiopurine Therapy

Thiopurine drugs, including 6-thioguanine, 6-mercaptopurine, and azathioprine, have been approved by the FDA since the 1950s for treating various conditions including acute lymphoblastic leukemia and chronic inflammatory diseases . The formation of 6-methylthioguanine as a metabolite of these drugs has significant implications for their efficacy and safety profiles.

The cytotoxic effects of thiopurine drugs on cancer cells are partially attributed to the incorporation of their metabolites, including 6-thioguanine and subsequently 6-methylthioguanine, into DNA . This incorporation leads to DNA damage, disruption of normal cellular processes, and ultimately cell death. The mutagenic properties of 6-methylthioguanine may contribute to the long-term risks associated with thiopurine therapy, including an increased risk of therapy-related cancers .

Clinical Monitoring and Personalized Therapy

Understanding the metabolism of thiopurine drugs to 6-methylthioguanine has important clinical implications, particularly in terms of drug dosing and patient monitoring. The enzyme responsible for this conversion, thiopurine methyl transferase (TPMT), exhibits genetic polymorphisms that affect its activity . Approximately 0.3% of people are homozygous for nonfunctional TPMT alleles, making them susceptible to severe and potentially fatal thiopurine-induced hematologic toxicity .

Research Applications

6-Methylthioguanine serves several important roles in scientific research across multiple disciplines.

As a Reference Compound

As a metabolite of clinically important thiopurine drugs, 6-methylthioguanine functions as a valuable reference compound in analytical chemistry and pharmacokinetic studies. Its deuterated analog, 6-methylthioguanine-d3, is particularly useful in quantitative analyses as an internal standard .

In Neuropharmacology

Beyond its relevance to cancer therapy, 6-methylthioguanine has been used with other 6-position carbon analogues to study brain-specific diazepam binding . This application highlights the compound's utility in neuropharmacological research and expands its significance beyond cancer and immunology.

In Cancer Research

The notable mutagenic properties of 6-methylthioguanine make it an important compound in cancer research, particularly in studies investigating the mechanisms of drug-induced mutagenesis and carcinogenesis. The finding that chronic exposure to thiopurines and their metabolites, including 6-methylthioguanine, is associated with an increased risk of various types of cancer has stimulated research into the molecular mechanisms underlying this association .

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